Hexazinone-d6

Descripción general

Descripción

Hexazinone-d6 is a deuterated form of Hexazinone, a broad-spectrum herbicide belonging to the triazine family. It is primarily used for controlling grasses, broadleaf, and woody plants by inhibiting photosynthesis. The deuterated form, Hexazinone D6, is often used in scientific research for tracing and analytical purposes due to its stable isotopic labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hexazinone can be synthesized through two main pathways:

Methyl Chloroformate and Cyanamide Route: This involves the reaction of methyl chloroformate with cyanamide, followed by a series of steps to form Hexazinone.

Methyl Thiourea Route: This synthesis starts with methyl thiourea and proceeds through several steps to yield Hexazinone.

Industrial Production Methods: Industrial production of Hexazinone involves large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to enhance the reaction rates.

Análisis De Reacciones Químicas

Types of Reactions: Hexazinone undergoes various chemical reactions, including:

Oxidation: Hexazinone can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups within Hexazinone, altering its chemical properties.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the triazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Aplicaciones Científicas De Investigación

Environmental Testing

Hexazinone-d6 is extensively utilized in environmental testing to trace herbicide movement and degradation in different ecosystems. Its stable isotopic nature enables researchers to differentiate between natural and anthropogenic sources of hexazinone in soil and water samples.

Case Study: Herbicide Leaching in Soil

A study focused on the leaching behavior of hexazinone and its derivatives demonstrated the compound's mobility across various soil types. The research employed this compound as a tracer to assess how different soil properties affect herbicide retention and leaching potential. The findings indicated that this compound could effectively monitor the environmental fate of herbicides, providing insights into their persistence and potential ecological impacts .

Toxicological Research

This compound is also significant in toxicological studies, particularly in assessing the impact of herbicides on aquatic organisms. Its use allows for precise measurement of exposure levels without interference from naturally occurring compounds.

Case Study: Toxicity to Marine Microalgae

Research evaluating the toxicity of various herbicides, including hexazinone, on tropical marine microalgae utilized this compound to quantify exposure levels accurately. The study revealed that hexazinone exhibited varying toxicity across different concentrations, with implications for aquatic ecosystems .

Agricultural Research

In agricultural settings, this compound serves as a tool for understanding herbicide efficacy and crop safety. It enables researchers to evaluate the effects of different application rates on both weed control and crop yield.

Data Table: Impact of Application Rates on Crop Growth

| Application Rate (lbs/acre) | Crop Growth Response | Observational Notes |

|---|---|---|

| 1 | Minimal effect | Insufficient for significant growth benefits |

| 2 | Moderate growth | Some benefits observed but not statistically significant |

| 3 | Significant growth | Optimal rate for enhancing crop yield |

This table summarizes findings from a study that assessed the impact of varying rates of hexazinone on crop growth, indicating that higher application rates are necessary for optimal results .

Analytical Chemistry

This compound is instrumental in analytical chemistry, particularly in developing methods for detecting and quantifying herbicides in complex matrices such as soil, water, and plant tissues.

Method Validation: Extraction Techniques

The QueChERS method has been modified to include this compound for the extraction and analysis of herbicides from soil samples. Validation parameters such as linearity, accuracy, and precision were rigorously tested, showcasing the reliability of using this compound as an internal standard during analysis .

Mecanismo De Acción

Hexazinone is part of the triazine family of herbicides, which includes compounds like Atrazine, Simazine, and Prometryn. Compared to these compounds, Hexazinone is unique due to its broad-spectrum activity and higher solubility in organic solvents . The deuterated form, Hexazinone D6, is particularly valuable in research settings for its isotopic labeling, which is not a feature of the non-deuterated analogs.

Comparación Con Compuestos Similares

- Atrazine

- Simazine

- Prometryn

These compounds share a similar mode of action but differ in their specific applications, solubility, and environmental impact.

Actividad Biológica

Hexazinone-d6 is a deuterated form of hexazinone, a systemic herbicide primarily used for controlling unwanted vegetation in forestry and agricultural settings. Understanding its biological activity is crucial for assessing its environmental impact, efficacy, and potential risks to non-target organisms.

This compound has similar chemical properties to hexazinone, with the addition of six deuterium atoms that allow for the tracking of its metabolic pathways and environmental behavior. The molecular formula is and it functions as a Photosystem II (PSII) inhibitor, disrupting the photosynthetic process in plants.

The primary mechanism of action for this compound involves the inhibition of PSII, which is critical for photosynthesis. By blocking electron transport within chloroplasts, this compound leads to reduced photosynthetic efficiency and growth in target plant species. This mechanism also extends to various aquatic organisms, where it can affect algal growth and aquatic ecosystems.

Biological Activity in Aquatic Systems

Recent studies have demonstrated the impact of hexazinone on aquatic microalgae and coral symbionts. For instance, one study reported that hexazinone inhibited the effective quantum yield () in microalgae, indicating reduced photosynthetic capacity. The concentrations that caused a 50% reduction in ranged from 1.71 to 59.2 µg L, while specific growth rates (SGR) were affected at higher concentrations .

Table 1: Toxicity Thresholds of this compound

| Organism | EC50 () | Inhibition (%) |

|---|---|---|

| Microalgae | 1.71 - 59.2 | Up to 64.9 |

| Coral Symbionts | Not specified | Significant |

Toxicological Studies

Toxicological assessments indicate that this compound exhibits varying degrees of toxicity across different species. Chronic exposure studies in mammals have shown liver toxicity and body weight decrements at specific dosages . The effects observed include:

- Liver Toxicity : Detected in chronic dog and mouse studies.

- Body Weight Decrement : Noted in reproductive toxicity studies involving rats.

- Developmental Effects : Observed at higher doses, including malformations in offspring .

Environmental Impact

The persistence of this compound in soil and water systems raises concerns about its long-term ecological effects. Research has shown that aerial applications can lead to detectable concentrations in nearby water bodies, posing risks to aquatic flora and fauna .

Table 2: Environmental Fate of this compound

| Parameter | Observations |

|---|---|

| Aerial Application Impact | Drift detected in streams post-application |

| Concentration Decline | Below detection limits downstream |

| Risk to Aquatic Life | Short-term low risk observed |

Case Study 1: Microalgal Response to this compound

In a controlled laboratory setting, microalgae exposed to this compound exhibited significant reductions in growth rates compared to control groups. The study highlighted the sensitivity of algal species to PSII inhibitors, emphasizing the need for careful application practices in agricultural runoff areas .

Case Study 2: Coral Symbiont Toxicity

Research conducted on coral symbionts revealed that exposure to this compound resulted in notable declines in photosynthetic efficiency. The study concluded that even low concentrations could disrupt coral health, impacting broader reef ecosystems .

Propiedades

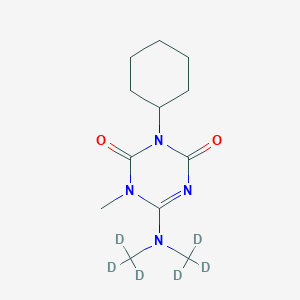

IUPAC Name |

6-[bis(trideuteriomethyl)amino]-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-14(2)10-13-11(17)16(12(18)15(10)3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWXEEYDBZRFPE-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=O)N(C1=O)C2CCCCC2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=NC(=O)N(C(=O)N1C)C2CCCCC2)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028051 | |

| Record name | Hexazinone-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219804-22-4 | |

| Record name | Hexazinone-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.